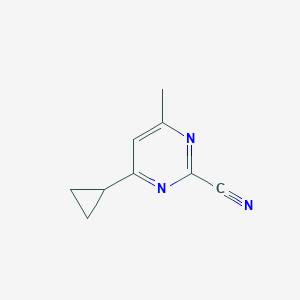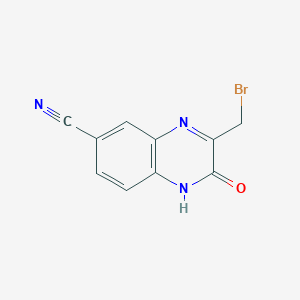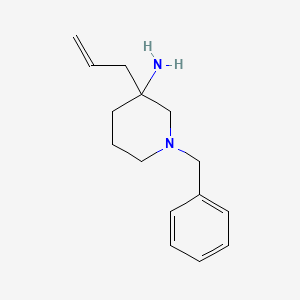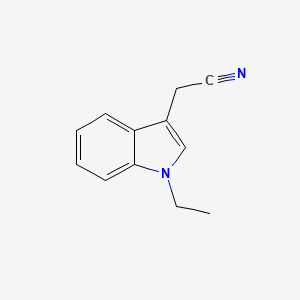
2-Phenylindazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylindazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an amine group at the 6th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindazol-6-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. The hydrazone then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylindazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-Phenylindazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Phenylindazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Shares the indazole core but lacks the amine group at the 6th position.
2-Phenylbenzimidazole: Contains a similar bicyclic structure but with different nitrogen positioning.
Uniqueness: 2-Phenylindazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amine group at the 6th position allows for unique interactions with biological targets, differentiating it from other indazole derivatives .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
2-phenylindazol-6-amine |
InChI |
InChI=1S/C13H11N3/c14-11-7-6-10-9-16(15-13(10)8-11)12-4-2-1-3-5-12/h1-9H,14H2 |
Clé InChI |
CUTAMANOHUFYIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)


![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)

![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)




